molecular formula C34H32N2O6 B8025185 2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester

2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester

Cat. No.: B8025185
M. Wt: 564.6 g/mol
InChI Key: YSEIISNVNMNYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester is a complex organic compound with the molecular formula C34H32N2O6. It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes both benzyloxycarbonyl and fluorenylmethoxycarbonyl protecting groups, making it a valuable intermediate in peptide synthesis and other organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester typically involves multiple steps. The process begins with the protection of amino groups using benzyloxycarbonyl and fluorenylmethoxycarbonyl groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid (TFA) for fluorenylmethoxycarbonyl group removal and hydrogenation for benzyloxycarbonyl group removal.

    Substitution: Nucleophiles such as amines or thiols under mild conditions

Major Products

Scientific Research Applications

2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester is widely used in scientific research, including:

    Peptide Synthesis: As an intermediate in the synthesis of peptides and proteins.

    Drug Development: In the development of new pharmaceuticals and therapeutic agents.

    Bioconjugation: For the modification of biomolecules and the development of bioconjugates.

    Material Science: In the synthesis of novel materials with specific properties

Mechanism of Action

The mechanism of action of 2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester involves:

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl-L-phenylalanine methyl ester
  • N-Fluorenylmethoxycarbonyl-L-lysine methyl ester
  • N-Benzyloxycarbonyl-L-tryptophan methyl ester

Uniqueness

2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester is unique due to its dual protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex peptide synthesis and other applications where precise control over reaction conditions is required .

Properties

IUPAC Name

methyl 5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-2-(phenylmethoxycarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N2O6/c1-40-32(37)29-20-23(17-18-31(29)36-34(39)41-21-24-10-3-2-4-11-24)12-9-19-35-33(38)42-22-30-27-15-7-5-13-25(27)26-14-6-8-16-28(26)30/h2-8,10-11,13-18,20,30H,9,12,19,21-22H2,1H3,(H,35,38)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEIISNVNMNYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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